REACTION_SMILES
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[CH3:12][O:13][CH:14]([CH2:15][NH2:16])[O:17][CH3:18].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N:9]=[C:10]=[S:11])[cH:7][cH:8]1.[CH:19]([Cl:20])([Cl:21])[Cl:22]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:9][C:10](=[S:11])[NH:16][CH2:15][CH:14]([O:13][CH3:12])[O:17][CH3:18])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(CN)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N=C=S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(NC(=S)NCC(OC)OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |